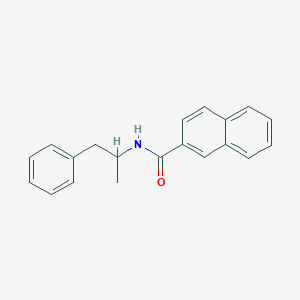
N-(1-Phenylpropan-2-yl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Phenylpropan-2-yl)naphthalene-2-carboxamide is an organic compound with the molecular formula C20H19NO It is a derivative of naphthalene and is characterized by the presence of a phenylpropan-2-yl group attached to the nitrogen atom of the carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylpropan-2-yl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 1-phenylpropan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Phenylpropan-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the phenylpropan-2-yl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-(1-Phenylpropan-2-yl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-Phenylpropan-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Phenylpropan-2-yl)pyridine-3-carboxamide
- N-(1-Phenylpropan-2-yl)indole-3-carboxamide
- N-(1-Phenylpropan-2-yl)benzamide
Uniqueness
N-(1-Phenylpropan-2-yl)naphthalene-2-carboxamide is unique due to its specific chemical structure, which combines a naphthalene ring with a phenylpropan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
86117-79-5 |
|---|---|
Molekularformel |
C20H19NO |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H19NO/c1-15(13-16-7-3-2-4-8-16)21-20(22)19-12-11-17-9-5-6-10-18(17)14-19/h2-12,14-15H,13H2,1H3,(H,21,22) |
InChI-Schlüssel |
QEDHNYNTHLQVFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




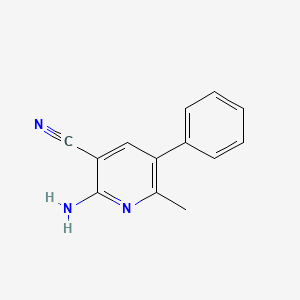
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
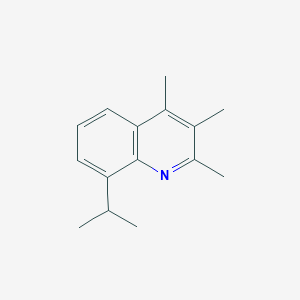
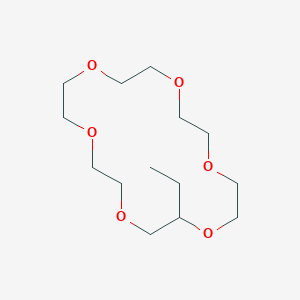
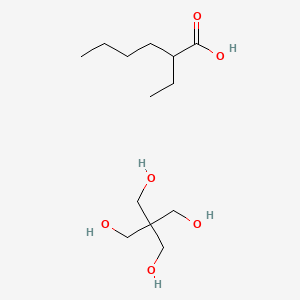
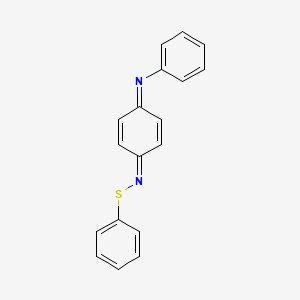

![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


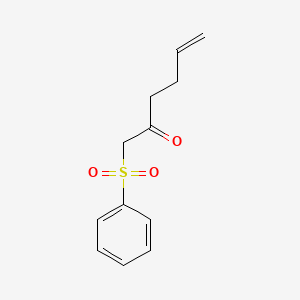
![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
